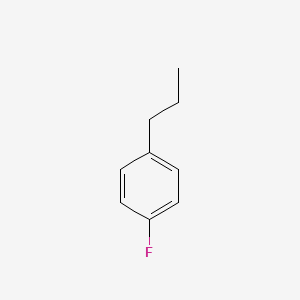

1-Fluoro-4-propylbenzene

Description

1-Fluoro-4-propylbenzene (CAS No.: 405-64-1) is a fluorinated aromatic hydrocarbon with the molecular formula C₉H₁₁F and a molecular weight of 138.185 g/mol. It features a fluorine atom at the para position and a propyl group (-C₃H₇) attached to the benzene ring. This compound is also known by synonyms such as p-Fluoropropylbenzene and 4-Fluoropropylbenzene. Its applications span organic synthesis intermediates, agrochemical precursors, and materials science due to its balanced lipophilicity and stability imparted by the fluorine atom and alkyl chain .

Properties

IUPAC Name |

1-fluoro-4-propylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJGLFMPEZIRRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-64-1 | |

| Record name | p-Fluoropropylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-4-propylbenzene can be synthesized through a multi-step process involving Friedel-Crafts acylation followed by reduction. The general steps are:

Friedel-Crafts Acylation: Benzene reacts with propanoyl chloride in the presence of aluminum chloride (AlCl3) to form 4-propylbenzoyl chloride.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-propylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): Due to the presence of the fluorine atom, which is an electron-withdrawing group, the compound is less reactive towards EAS compared to benzene.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.

Sulfonation: Fuming sulfuric acid (H2SO4) at elevated temperatures.

Halogenation: Bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).

Major Products:

Nitration: 1-Fluoro-4-nitropropylbenzene.

Sulfonation: 1-Fluoro-4-propylbenzenesulfonic acid.

Halogenation: 1-Fluoro-4-bromopropylbenzene or 1-fluoro-4-chloropropylbenzene.

Scientific Research Applications

1-Fluoro-4-propylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-fluoro-4-propylbenzene in chemical reactions primarily involves electrophilic aromatic substitution. The fluorine atom, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic attack, making the compound less reactive than benzene. The propyl group, on the other hand, is an electron-donating group, which slightly counteracts the deactivating effect of the fluorine atom. This interplay of electronic effects influences the reactivity and orientation of substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 1-Fluoro-4-propylbenzene and related fluorinated benzene derivatives:

This compound

- Structure : The linear propyl group enhances lipophilicity, making it suitable for agrochemical formulations requiring moderate hydrophobicity.

- Applications : Acts as a precursor in pesticide synthesis (e.g., bromopropylate derivatives) and fluorinated liquid crystals .

1-Fluoro-3-(trans-4-propylcyclohexyl)benzene

- Structure : The trans-4-propylcyclohexyl group introduces rigidity and planar geometry, favoring liquid crystal behavior.

- Applications: Used in display technologies (e.g., LCDs) due to its mesogenic properties. The fluorine atom improves thermal stability .

1-(Cyclopropyldifluoromethyl)-4-fluorobenzene

- Structure : The cyclopropyldifluoromethyl group provides steric bulk and electronic effects, stabilizing radical intermediates in organic reactions.

- Applications : Explored in advanced materials and fluoropolymer synthesis .

1-[4-Chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene

Key Research Findings

- Boiling/Melting Points : While specific data are scarce in the provided evidence, molecular weight and substituent bulk correlate with higher melting points. For instance, 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene (218.31 g/mol) is likely a solid at room temperature, unlike this compound, which is a liquid .

- Reactivity : Fluorine’s electronegativity reduces ring electron density, directing electrophilic substitutions to meta positions in this compound. In contrast, compounds with bulkier substituents (e.g., cyclohexyl) exhibit steric hindrance, slowing reaction kinetics .

- Thermal Stability : Difluorinated derivatives (e.g., 1-(Cyclopropyldifluoromethyl)-4-fluorobenzene) show enhanced thermal resistance, making them viable for high-temperature applications .

Biological Activity

1-Fluoro-4-propylbenzene, also known as p-fluoropropylbenzene, is an aromatic compound characterized by a fluorine atom at the para position and a propyl group at the 4 position of the benzene ring. Its molecular formula is with a molecular weight of approximately 138.185 g/mol. This compound has garnered interest in various fields, particularly in organic synthesis and potential pharmaceutical applications due to its unique electronic properties imparted by the fluorine atom.

The presence of the fluorine atom significantly influences the reactivity and interaction of this compound in biological systems. It primarily undergoes electrophilic aromatic substitution reactions , which are crucial for its interactions with biological molecules. The electron-withdrawing nature of fluorine makes the compound less reactive than benzene itself but still capable of forming derivatives that may exhibit biological activity.

Key Reactions

This compound can participate in several types of chemical reactions:

- Electrophilic Substitution : The compound can react with electrophiles, leading to various substituted products.

- Nucleophilic Substitution : The fluorine atom can be replaced by nucleophiles under specific conditions.

- Oxidation and Reduction : The propyl group can be oxidized to form alcohols or acids, while reduction can lead to the removal of the fluorine atom.

Biological Activity

Despite its chemical significance, research specifically focusing on the biological activity of this compound is limited. Current literature suggests that while the compound may not have been extensively studied for direct biological effects, its structural analogs and derivatives have shown promising results in various biological assays.

Case Studies and Research Findings

- Pharmaceutical Potential : Some studies indicate that compounds similar to this compound are being explored for their potential as drug candidates, particularly in targeting specific enzymes or receptors in biological pathways. However, specific studies directly investigating this compound remain sparse .

- Reactivity with Biological Molecules : The unique electronic properties of this compound suggest that it may interact with biomolecules such as proteins or nucleic acids via electrophilic mechanisms. This interaction could potentially lead to modifications that alter biological functions, although empirical data is still needed to substantiate these claims .

- Comparative Analysis with Analog Compounds : A review of similar compounds indicates that halogenated benzene derivatives often exhibit varied biological activities, including antimicrobial and anti-inflammatory properties. For instance, studies on fluorinated compounds have shown enhanced binding affinities to certain biological targets compared to their non-fluorinated counterparts .

Data Table: Comparison of Structural Analogues

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Fluoro-2-propylbenzene | Propyl group at ortho position | Limited data on activity |

| 1-Fluoro-3-propylbenzene | Propyl group at meta position | Similar reactivity patterns |

| 1-Chloro-4-propylbenzene | Chlorine instead of fluorine | Exhibits different reactivity |

| This compound | Fluorine at para position | Potential for electrophilic interactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.